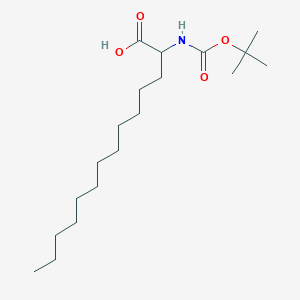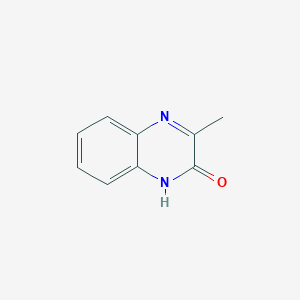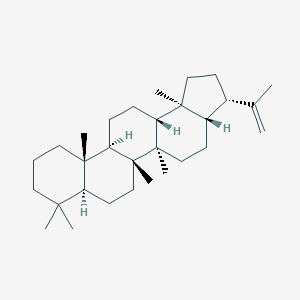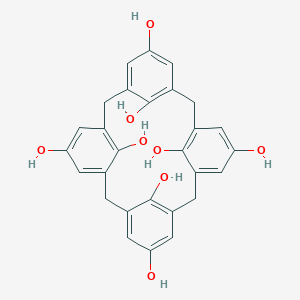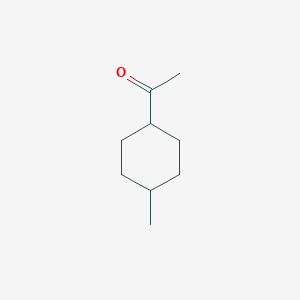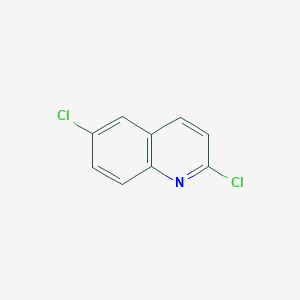
2,6-Dichloroquinoline
Vue d'ensemble
Description
Synthesis Analysis
2,6-Dichloroquinoline can be synthesized from 6-chloroquinoline. It can also be prepared from the corresponding 2-vinylaniline .Physical And Chemical Properties Analysis
2,6-Dichloroquinoline is a white to orange to tan crystal or powder . The melting point is between 161 - 164 °C .Applications De Recherche Scientifique
Palladium-Catalyzed Amination
2,6-Dichloroquinoline is used in the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines . This process involves the use of amines in which substituents at the nitrogen atom differ in bulkiness . The selectivity of the amination of 2,6-dichloroquinoline was found to be very low, but better results were obtained with other isomers .
Synthesis of Poly(quinoline-2,6-diyl)
2,6-Dichloroquinoline can be used in the preparation of poly(quinoline-2,6-diyl) via electrochemical polymerization . This process involves the synthesis of a polymer from 2,6-Dichloroquinoline, which can have various applications in materials science.
Antimalarial Drug Modification
2,6-Dichloroquinoline can be used in the modification of quinoline antimalarials like mefloquine, chloroquine, and hydroxychloroquine . These modifications can lead to the synthesis of new compounds with potential antiprotozoal, antibacterial, and antiproliferative activities .
Synthesis from 6-Chloroquinoline
2,6-Dichloroquinoline can be synthesized from 6-chloroquinoline . This process involves the chlorination of 6-chloroquinoline to produce 2,6-Dichloroquinoline.
Synthesis from 2-Vinylaniline
2,6-Dichloroquinoline can also be prepared from the corresponding 2-vinylaniline . This process involves the chlorination of 2-vinylaniline to produce 2,6-Dichloroquinoline.
Diamination of Dichloroquinolines
2,6-Dichloroquinoline can be used in the diamination of dichloroquinolines . This process involves the use of two amines which differ strongly in the bulkiness of the alkyl group .
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoline derivatives, including chloroquinolines, have been known to exhibit diverse biological activities, including anticancer activity .
Mode of Action
It’s worth noting that chloroquine, a related quinoline derivative, inhibits heme detoxification within the plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death
Biochemical Pathways
Given the potential anticancer activity of quinoline derivatives, it’s plausible that 2,6-dichloroquinoline may influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of 2,6-Dichloroquinoline suggest that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also an inhibitor of CYP1A2, which could impact its metabolism .
Result of Action
Some quinoline derivatives have shown cytotoxic activity against various cancer cell lines , suggesting that 2,6-Dichloroquinoline may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloroquinoline. For instance, the compound is solid at room temperature , and its stability could be affected by factors such as temperature, humidity, and light exposure. Moreover, safety precautions should be taken to avoid formation of dust and aerosols .
Propriétés
IUPAC Name |
2,6-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDFGLZUUCLXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345842 | |
| Record name | 2,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroquinoline | |
CAS RN |
1810-72-6 | |
| Record name | 2,6-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,6-dichloroquinoline a valuable building block in organic synthesis?
A: The presence of two chlorine atoms in 2,6-dichloroquinoline makes it highly versatile for building complex molecules. These chlorine atoms can be selectively replaced by a variety of nucleophiles through palladium-catalyzed amination reactions. [] This allows chemists to introduce diverse substituents at the 2 and 6 positions of the quinoline ring, tailoring the molecule's properties for specific applications.
Q2: Beyond amination, how else can 2,6-dichloroquinoline be utilized in polymer chemistry?
A: 2,6-Dichloroquinoline serves as a key monomer in the synthesis of poly(quinoline-2,6-diyl) (P(2,6-Q)). This polymer exhibits interesting electronic properties due to its extended π-conjugation. [, ] Both chemical and electrochemical polymerization techniques, utilizing nickel complexes, have proven successful in producing high yields of P(2,6-Q). [, ]
Q3: What advantages does P(2,6-Q) offer compared to its isomer, poly(quinoline-5,8-diyl)?
A: The 2,6-bonding pattern in P(2,6-Q) results in a more linear polymer structure compared to its 5,8-linked counterpart. [] This linearity facilitates a more extensive π-conjugation system along the polymer backbone, leading to enhanced electron-accepting properties. [] Consequently, P(2,6-Q) demonstrates a red-shifted λmax and lower reduction potentials compared to poly(quinoline-5,8-diyl). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
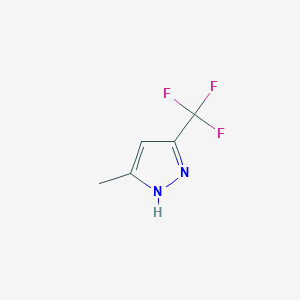
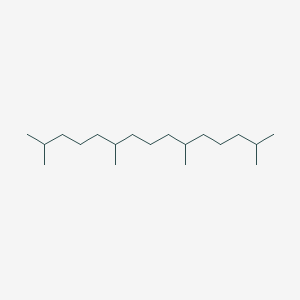
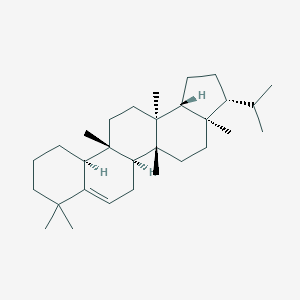
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)


